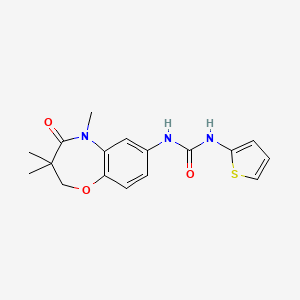
(Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with ethoxy and ethoxybenzylidene substituents, which may contribute to its unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Spectroscopic Characterization
The vibrational and electronic properties of similar benzofuran derivatives have been extensively studied. These compounds, including (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one, have been investigated using experimental techniques like FT-IR, FT-Raman, and UV spectra. Theoretical studies using density functional theory (DFT) have shown good agreement between observed and calculated values, indicating the potential of these compounds for various applications due to their distinct electronic and vibrational properties. Such studies are crucial for understanding the fundamental properties of benzofuran derivatives and their potential applications in materials science and chemistry (Veeraiah et al., 2012).
Dual Chemosensor Applications
Benzofuran derivatives have been explored for their utility as chemosensors. A rhodamine-based compound was reported to act as a fluorescent dual sensor for Zn2+ and Al3+ ions, demonstrating the versatility of benzofuran structures in sensing applications. This particular study highlights the ability of benzofuran derivatives to interact selectively with metal ions, offering potential applications in environmental monitoring and analytical chemistry (Roy et al., 2019).
Bioactive Properties and Drug Development
Benzofuran heterocycles, including structures similar to “(Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one”, have been identified as fundamental units in various biologically active compounds. Their broad scope of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, has attracted significant research interest. The moracin family, including compounds with benzofuran heterocycles, exemplifies the pharmacological importance of these structures, underscoring their potential in drug development (Naik et al., 2015).
Antioxidant Activity
The synthesis and characterization of benzofuran derivatives have also been studied for their antioxidant properties. For example, a three-component Strecker-type reaction was used to synthesize benzofuran derivatives that exhibited good antioxidant activity, suggesting their potential use in pharmaceuticals and as dietary supplements to combat oxidative stress (Ezzatzadeh & Hossaini, 2018).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 6-ethoxybenzofuran-3(2H)-one with 2-ethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the benzylidene double bond can yield the corresponding benzofuran derivative with a saturated side chain.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 6-ethoxy-2-(2-ethoxybenzyl)benzofuran-3(2H)-one.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a synthetic intermediate.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications due to its structural similarity to other biologically active benzofurans.
Industry:
- Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethoxy and benzylidene groups may play a role in binding to these targets, influencing the compound’s activity.
Comparación Con Compuestos Similares
- (Z)-6-ethoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one
- (Z)-6-ethoxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one
- (Z)-6-ethoxy-2-(2-chlorobenzylidene)benzofuran-3(2H)-one
Comparison:
Structural Differences: The primary differences lie in the substituents on the benzylidene group (e.g., methoxy, hydroxy, chloro).
Chemical Properties: These differences can affect the compound’s reactivity, solubility, and stability.
Biological Activity:
(Z)-6-ethoxy-2-(2-ethoxybenzylidene)benzofuran-3(2H)-one stands out due to its specific ethoxy substituents, which may impart unique chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
(2Z)-6-ethoxy-2-[(2-ethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-21-14-9-10-15-17(12-14)23-18(19(15)20)11-13-7-5-6-8-16(13)22-4-2/h5-12H,3-4H2,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRZWYBPCWOSKE-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OCC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OCC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


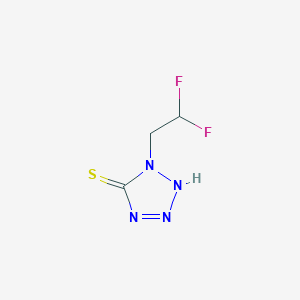
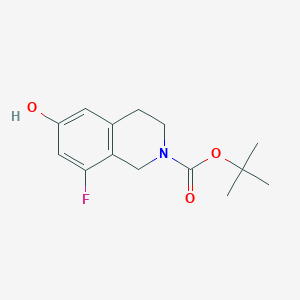
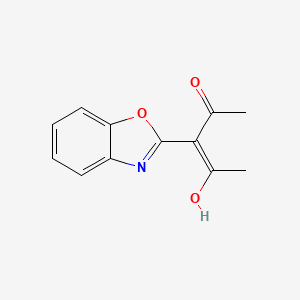
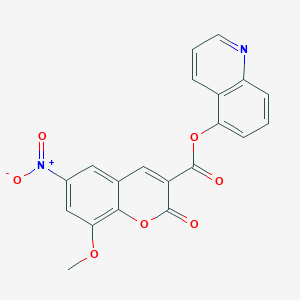
![3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2723833.png)
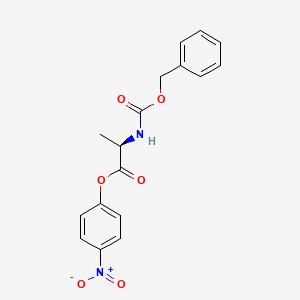
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methylbenzoate](/img/structure/B2723835.png)
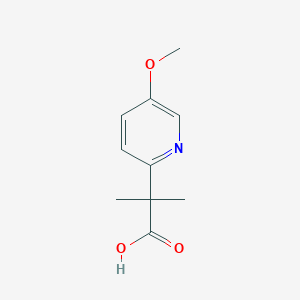
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B2723839.png)
